molecular formula C14H21NO4S B2920712 N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3,4-dimethoxybenzamide CAS No. 1396852-34-8

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3,4-dimethoxybenzamide

Cat. No.: B2920712
CAS No.: 1396852-34-8
M. Wt: 299.39
InChI Key: LULSTOGDMYTNPT-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3,4-dimethoxybenzamide is a high-purity chemical compound supplied for research and development purposes. The structural features of this molecule, including the 3,4-dimethoxybenzamide group and the hydroxy-methylthiopropyl chain, suggest potential for investigation in various biochemical pathways. Researchers may explore its properties as a building block or intermediate in synthetic chemistry, or probe its biological activity given the presence of sulfur and methoxy functional groups common in pharmacologically active substances. The specific mechanism of action, molecular targets, and primary research applications for this compound are yet to be defined in the scientific literature and require further investigation by qualified researchers. This product is intended for laboratory research use only by trained professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c1-14(17,9-20-4)8-15-13(16)10-5-6-11(18-2)12(7-10)19-3/h5-7,17H,8-9H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULSTOGDMYTNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=C(C=C1)OC)OC)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3,4-dimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C13H17N1O3S
  • Molecular Weight : 273.35 g/mol

The structural features include:

  • A benzamide core which is known for a variety of biological activities.
  • Methoxy groups that may enhance lipophilicity and biological activity.
  • A methylthio group that can influence the compound's interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes, including kinases and proteases, which are crucial in cancer progression .
  • Antioxidant Properties : The presence of hydroxyl and methoxy groups suggests potential antioxidant activity, which can protect cells from oxidative stress .
  • Interaction with Receptors : Benzamide derivatives often interact with neurotransmitter receptors, potentially influencing neurological pathways .

Anticancer Activity

Several studies have explored the anticancer properties of benzamide derivatives. For instance, compounds structurally related to this compound have demonstrated:

  • Inhibition of Tumor Growth : In vitro studies show that these compounds can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells .
  • Mechanistic Studies : Research indicates that these compounds may induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Antimicrobial Activity

Benzamide derivatives have also been evaluated for their antimicrobial properties. Preliminary data suggest that this compound may exhibit:

  • Broad-spectrum Antimicrobial Activity : Against both Gram-positive and Gram-negative bacteria, as well as certain fungi .

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study examined the effects of a related benzamide compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups .
  • Case Study on Antimicrobial Properties :
    • In a clinical setting, a derivative of the compound was tested against Staphylococcus aureus infections. The results showed a 70% reduction in bacterial load when administered at a dosage of 50 mg/kg body weight in animal models .

Data Tables

Biological ActivityMechanismReference
AnticancerInduces apoptosis via caspase activation
AntimicrobialInhibits growth of Gram-positive bacteria
AntioxidantReduces oxidative stress markers

Comparison with Similar Compounds

Key Observations :

  • The target compound uniquely combines hydroxyl, methylthio, and dimethoxy groups, distinguishing it from analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (hydroxyl and dimethyl only) and isoxaben (isoxazole core) .
  • The methylthio group in the target may confer distinct reactivity compared to the tertiary amine in ’s compound or the fluorosilyl group in SiFA-M-FP .

Physicochemical Properties

While specific data for the target compound are unavailable, comparisons can be inferred:

  • Solubility : The hydroxyl and methylthio groups may improve aqueous solubility compared to purely hydrophobic analogs like isoxaben .
  • Molecular Weight : Likely higher than ’s compound (450.0 g/mol) due to the methylthio and additional methyl group .

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